molecular formula C7H15ClO3S B15310333 2-Methyl-3-propoxypropane-1-sulfonyl chloride

2-Methyl-3-propoxypropane-1-sulfonyl chloride

Cat. No.: B15310333
M. Wt: 214.71 g/mol
InChI Key: PNIDOVXIJAIERP-UHFFFAOYSA-N
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Description

2-Methyl-3-propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-propoxypropane-1-sulfonyl chloride can be synthesized through the reaction of 2-methyl-3-propoxypropane-1-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of thionyl chloride to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-propoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction: It can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, it can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

    Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-Methyl-3-propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the production of sulfonamide-based drugs.

    Material Science: Used in the modification of polymers to introduce sulfonyl functional groups, enhancing the material’s properties.

    Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme inhibition and protein interactions.

    Medicinal Chemistry: Utilized in the development of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 2-methyl-3-propoxypropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable sulfonamide linkages. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile but lacks the additional alkyl and propoxy groups.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another aromatic sulfonyl chloride commonly used in organic synthesis.

Uniqueness

2-Methyl-3-propoxypropane-1-sulfonyl chloride is unique due to its specific alkyl and propoxy substituents, which can influence its reactivity and the properties of the resulting derivatives. These substituents can provide steric hindrance or electronic effects that are not present in simpler sulfonyl chlorides, making it a valuable compound for specialized synthetic applications.

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

2-methyl-3-propoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-3-4-11-5-7(2)6-12(8,9)10/h7H,3-6H2,1-2H3

InChI Key

PNIDOVXIJAIERP-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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